molecular formula C16H15BrOS B1373698 3-(4-Bromophenyl)-2'-thiomethylpropiophenone CAS No. 898761-19-8

3-(4-Bromophenyl)-2'-thiomethylpropiophenone

Cat. No. B1373698
CAS RN: 898761-19-8
M. Wt: 335.3 g/mol
InChI Key: KFBZUUDXOMLMIE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2'-thiomethylpropiophenone, also known as 4-BTP, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to study a range of biochemical and physiological effects.

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

One application of compounds similar to 3-(4-Bromophenyl)-2'-thiomethylpropiophenone is in palladium-catalyzed arylation reactions. For instance, 2-Hydroxy-2-methylpropiophenone undergoes multiple arylation via C-C and C-H bond cleavages with aryl bromides, catalyzed by palladium, leading to the formation of complex organic structures (Wakui et al., 2004).

McMurry Coupling in Organic Synthesis

McMurry coupling, a process involving the reaction of ketones or aldehydes to alkenes, utilizes compounds like 4-bromoacetophenone. This process is instrumental in creating diverse organic molecules with potential applications in various fields, including pharmaceuticals (Daik et al., 1998).

Electrochromic Materials Development

Electrochromic materials, which change color under electrical stimulation, have been developed using derivatives like 3,5-bis(4-bromophenyl)dithieno[3,2-b;2′,3′-d]thiophene. These materials have applications in smart windows, displays, and other electronic devices (Osken et al., 2011).

Development of Anticancer Agents

Bromophenol derivatives, related to 3-(4-Bromophenyl)-2'-thiomethylpropiophenone, have shown potential as anticancer agents. For instance, BOS-102, a novel bromophenol derivative, demonstrated significant anticancer activities against human lung cancer cell lines, suggesting a potential pathway for developing new cancer therapies (Guo et al., 2018).

Initiators for Polymerization Processes

Compounds like 2-bromopropionic acid derivatives have been used as initiators in atom transfer radical polymerization of methyl methacrylate. This process is fundamental in the production of various polymeric materials with broad industrial applications (Wang et al., 2005).

Synthesis of Heterocyclic Compounds

Derivatives of bromopropiophenone have been used in synthesizing novel heterocyclic compounds, which have applications in the development of pharmaceuticals and other specialized chemicals (Manjunatha, 2006).

properties

IUPAC Name

3-(4-bromophenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBZUUDXOMLMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209971
Record name 3-(4-Bromophenyl)-1-[2-(methylthio)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-2'-thiomethylpropiophenone

CAS RN

898761-19-8
Record name 3-(4-Bromophenyl)-1-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-1-[2-(methylthio)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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